![molecular formula C19H20N2O2 B024819 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol CAS No. 103419-20-1](/img/structure/B24819.png)
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol
Beschreibung
Mhcbz, also known by its chemical name (CAS No. 103419-20-1), is a compound with the molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol
Eigenschaften
CAS-Nummer |
103419-20-1 |
---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H20N2O2/c1-23-17-11-14(7-8-16(17)22)19(13-5-3-2-4-6-13)12-15(19)18-20-9-10-21-18/h2-8,11,15,22H,9-10,12H2,1H3,(H,20,21) |
InChI-Schlüssel |
WDXLCLCWMGQGIV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O |
Synonyme |
m-methoxy-p-hydroxycibenzoline MHCBZ |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mhcbz typically involves the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . These methods are commonly used in organometallic chemistry to create stable compounds with desired properties.
Industrial Production Methods
Industrial production of Mhcbz may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Mhcbz undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Mhcbz has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes .
Wirkmechanismus
The mechanism of action of Mhcbz involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Mhcbz include other organometallic compounds with comparable structures and properties. Examples include:
Carbamazepine: An antiepileptic drug with a similar core structure.
Oxcarbazepine: A derivative of carbamazepine with modified properties.
Uniqueness
Mhcbz stands out due to its unique combination of chemical properties, making it suitable for a wide range of applications. Its stability, reactivity, and potential biological activities distinguish it from other similar compounds .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.